molecular formula C20H24N2O4S B2995888 N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-phenoxyethanesulfonamide CAS No. 1428373-19-6

N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-phenoxyethanesulfonamide

Cat. No.: B2995888
CAS No.: 1428373-19-6
M. Wt: 388.48
InChI Key: SJYULZMPFNFJNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-phenoxyethanesulfonamide is a sulfonamide derivative characterized by a phenoxyethyl sulfonamide backbone linked to a substituted aromatic ring.

Properties

IUPAC Name

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-16-10-11-17(15-19(16)22-12-6-5-9-20(22)23)21-27(24,25)14-13-26-18-7-3-2-4-8-18/h2-4,7-8,10-11,15,21H,5-6,9,12-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYULZMPFNFJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)CCOC2=CC=CC=C2)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-phenoxyethanesulfonamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Structural Characteristics

The compound features several notable structural components:

  • Piperidine moiety : This contributes to the compound's ability to interact with various biological targets.
  • Phenoxy group : Known for its role in enhancing lipophilicity and biological activity.
  • Sulfonamide linkage : Often associated with antibacterial properties and modulation of enzyme activity.

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. The compound is believed to modulate signaling pathways involved in:

  • Cell proliferation : By acting on growth factor receptors.
  • Apoptosis : Influencing pathways related to programmed cell death.
  • Inflammation : Potentially inhibiting pro-inflammatory cytokines.

Pharmacological Properties

Recent studies have highlighted the following pharmacological effects:

  • Anticancer Activity : Preliminary investigations suggest that the compound may inhibit tumor growth through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : It has shown promise in reducing inflammation in various models, possibly by inhibiting NF-kB signaling pathways.
  • Neuroprotective Effects : There are indications that the compound may protect neuronal cells from oxidative stress.

Table 1: Summary of Biological Activities

Biological ActivityMechanismReferences
AnticancerInduction of apoptosis, cell cycle arrest,
Anti-inflammatoryInhibition of cytokine production ,
NeuroprotectionReduction of oxidative stress,

Case Study 1: Anticancer Properties

A study conducted by researchers examined the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound in cancer therapy.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation, the compound was administered to mice subjected to lipopolysaccharide (LPS) treatment. The results showed a marked decrease in inflammatory markers such as TNF-alpha and IL-6, supporting its role as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be contextualized by comparing it to related sulfonamide derivatives and heterocyclic systems described in the evidence:

Structural Analogues

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () Key Differences:

  • Contains a pyrazolo[3,4-d]pyrimidine core instead of a 2-oxopiperidinyl group.
  • Incorporates a chromen-4-one moiety, which enhances π-π stacking interactions.
    • Similarities :
  • Sulfonamide group attached to an aromatic ring.
  • Substituted phenyl groups with methyl or fluorine substituents.

N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide ()

  • Key Differences :

  • Pyrimidine ring replaces the phenyl-2-oxopiperidinyl system.
  • Features a formyl group and isopropyl substitution, altering steric and electronic properties.
    • Similarities :
  • Methanesulfonamide group linked to a nitrogen-containing heterocycle.
  • Fluorinated aromatic substituents, which may enhance metabolic stability .

Functional Analogues

Methanesulfonamide Derivatives () Example: The methanesulfonic acid salt of 4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-benzamide (). Comparison:

  • Incorporates a piperazine moiety instead of 2-oxopiperidine, offering distinct basicity and solubility profiles.
  • Demonstrates crystallinity, which is critical for formulation stability .
    • Activity : Such compounds are often used in oncology (e.g., tyrosine kinase inhibitors), highlighting the therapeutic relevance of sulfonamide scaffolds .

Cyclohexenyl and Oxazolidine Derivatives ()

  • Example : N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide.
  • Comparison :

  • Oxazolidinone and cyclohexenyl groups introduce stereochemical complexity and lipophilicity.
  • Trifluoromethyl groups enhance bioavailability and target binding affinity. Activity: Oxazolidinones are known for antimicrobial or anti-inflammatory effects, suggesting divergent applications compared to piperidine-containing sulfonamides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.